molecular formula C17H24N2O4S B2513914 4-(Piperidin-1-yl)-3-(piperidine-1-sulfonyl)benzoic acid CAS No. 875163-42-1

4-(Piperidin-1-yl)-3-(piperidine-1-sulfonyl)benzoic acid

Cat. No.: B2513914
CAS No.: 875163-42-1
M. Wt: 352.45
InChI Key: FGFILSIODSULAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Piperidin-1-yl)-3-(piperidine-1-sulfonyl)benzoic acid is a complex organic compound that features both piperidine and benzoic acid functional groups

Scientific Research Applications

4-(Piperidin-1-yl)-3-(piperidine-1-sulfonyl)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidin-1-yl)-3-(piperidine-1-sulfonyl)benzoic acid typically involves the reaction of piperidine with benzoic acid derivatives. The process may include sulfonylation and subsequent substitution reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Piperidin-1-yl)-3-(piperidine-1-sulfonyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones.

    Reduction: Reduction of sulfonyl groups to thiols.

    Substitution: Nucleophilic substitution reactions at the piperidine or benzoic acid moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction pathway and product distribution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.

Mechanism of Action

The mechanism of action of 4-(Piperidin-1-yl)-3-(piperidine-1-sulfonyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Piperidine-1-sulfonyl)-2-piperidin-1-yl-benzoic acid
  • 2-(Piperidin-1-yl)-5-(piperidine-1-sulfonyl)benzoic acid

Uniqueness

4-(Piperidin-1-yl)-3-(piperidine-1-sulfonyl)benzoic acid is unique due to its specific substitution pattern on the benzoic acid ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-piperidin-1-yl-3-piperidin-1-ylsulfonylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4S/c20-17(21)14-7-8-15(18-9-3-1-4-10-18)16(13-14)24(22,23)19-11-5-2-6-12-19/h7-8,13H,1-6,9-12H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGFILSIODSULAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)C(=O)O)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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